![molecular formula C6H9ClOS2 B012884 1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) CAS No. 106760-47-8](/img/structure/B12884.png)
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is an organosulfur compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride typically involves the reaction of a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions. One common method includes the cyclization of a dithiol with a carbonyl chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. It can be used in the design of enzyme inhibitors or as a precursor for the synthesis of biologically active compounds.
Industry
In the industrial sector, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride can be used in the production of polymers and other materials that require sulfur-containing components. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The dithiolane ring provides additional stability and reactivity, allowing for diverse chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethyl-1,3-dithiolane-2-thione
- 4,5-Dimethyl-1,3-dithiolane-2-ol
- 4,5-Dimethyl-1,3-dithiolane-2-one
Uniqueness
(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is unique due to its specific stereochemistry and the presence of both a dithiolane ring and a carbonyl chloride group. This combination of features provides distinct reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
106760-47-8 |
|---|---|
Fórmula molecular |
C6H9ClOS2 |
Peso molecular |
196.7 g/mol |
Nombre IUPAC |
(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1 |
Clave InChI |
VYQBFMUHAIBYLF-QWWZWVQMSA-N |
SMILES isomérico |
C[C@@H]1[C@H](SC(S1)C(=O)Cl)C |
SMILES |
CC1C(SC(S1)C(=O)Cl)C |
SMILES canónico |
CC1C(SC(S1)C(=O)Cl)C |
Sinónimos |
1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


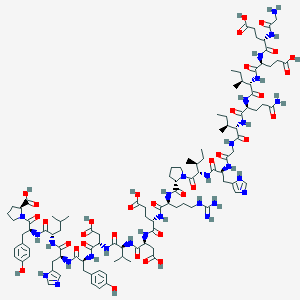
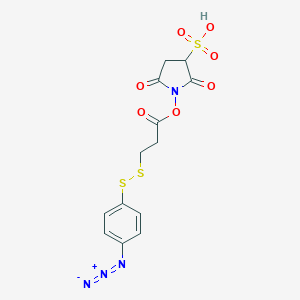

![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

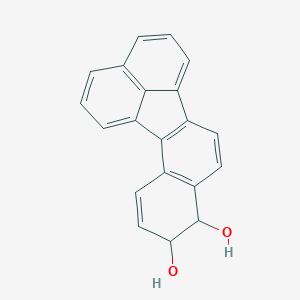

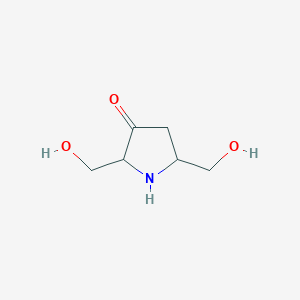

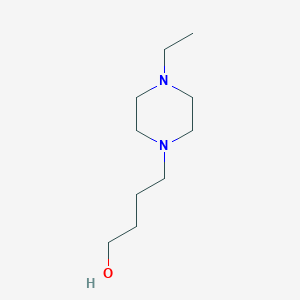
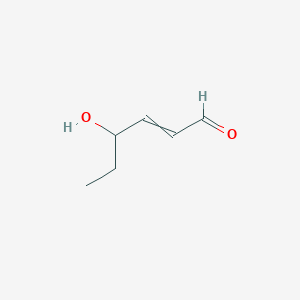


![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
